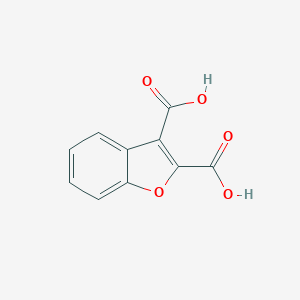

1-Benzofuran-2,3-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-9(12)7-5-3-1-2-4-6(5)15-8(7)10(13)14/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEMVAVNTRSKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343399 | |

| Record name | 1-Benzofuran-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-76-0 | |

| Record name | 1-Benzofuran-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Benzofurandicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzofuran-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-benzofuran-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its fundamental characteristics, outlines synthetic and analytical methodologies, and explores its potential biological relevance.

Core Physicochemical Properties

This compound (CAS No. 131-76-0) is a solid, aromatic dicarboxylic acid. While comprehensive experimental data is limited, the following tables summarize the available quantitative information, including both experimental and calculated values, to provide a profile of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆O₅ | ChemScene[1] |

| Molecular Weight | 206.15 g/mol | ChemScene[1] |

| Melting Point | 255-259 °C | ChemBK[2] |

| Calculated Property | Value | Source |

| LogP | 1.8292 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 87.74 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in the literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of benzofuran derivatives and the hydrolysis of esters.

Synthesis of this compound

A common strategy for the synthesis of aromatic dicarboxylic acids involves the hydrolysis of their corresponding diester precursors. In this case, the synthesis would proceed via the formation of diethyl 1-benzofuran-2,3-dicarboxylate followed by its hydrolysis.

Step 1: Synthesis of Diethyl 1-Benzofuran-2,3-dicarboxylate (Hypothetical Protocol)

This step would likely involve a cyclization reaction to form the benzofuran ring system with the two ester groups at the 2 and 3 positions. Various methods for the synthesis of substituted benzofurans have been described, often involving the reaction of a substituted phenol with a suitable reagent to form the furan ring.

Step 2: Hydrolysis of Diethyl 1-Benzofuran-2,3-dicarboxylate

The hydrolysis of the diester to the dicarboxylic acid can be achieved under acidic or basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification):

-

Dissolve diethyl 1-benzofuran-2,3-dicarboxylate in a suitable alcoholic solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture under reflux for several hours to ensure complete hydrolysis.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

-

-

Acid-Catalyzed Hydrolysis:

-

Suspend diethyl 1-benzofuran-2,3-dicarboxylate in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the mixture under reflux for an extended period.

-

Upon cooling, the dicarboxylic acid will precipitate out of the solution.

-

Isolate the product by filtration, wash with cold water, and dry.

-

The following diagram illustrates the general workflow for this synthetic approach.

Caption: General synthetic workflow for this compound.

Analytical Methodologies

Standard analytical techniques would be employed for the characterization and purity assessment of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of this aromatic dicarboxylic acid.[2][3]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous acidic buffer (e.g., formic acid or phosphoric acid in water) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection, likely in the range of 254-300 nm, due to the aromatic nature of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring and potentially the proton on the furan ring, if present after substitution. The carboxylic acid protons would appear as broad singlets at a downfield chemical shift.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid groups, as well as for the carbons of the aromatic and furan rings.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

The following diagram outlines a general workflow for the analysis of this compound.

Caption: General analytical workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are not available, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

For instance, some benzofuran derivatives have been investigated as inhibitors of signaling pathways implicated in cancer, such as the NF-κB and mTOR pathways. The general mechanism of action for such inhibitors often involves the modulation of protein kinases or other key enzymes within these cascades.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a benzofuran derivative.

Caption: Hypothetical inhibition of a signaling pathway by a benzofuran derivative.

Further research is required to determine if this compound itself possesses any significant biological activity and to elucidate its potential mechanism of action. The presence of two carboxylic acid groups could influence its solubility, polarity, and ability to interact with biological targets compared to other benzofuran derivatives.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution [agris.fao.org]

- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

Unveiling the Solid-State Architecture of 1-Benzofuran-2,3-dicarboxylic Acid: A Crystallographic Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1-benzofuran-2,3-dicarboxylic acid, a molecule of significant interest in the fields of crystal engineering and pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its solid-state conformation, intermolecular interactions, and the experimental protocols utilized for its characterization.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/n. The asymmetric unit contains a single molecule of the compound. Key crystallographic data are summarized in the table below, providing a quantitative overview of the solid-state structure.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.553(1) |

| b (Å) | 10.999(2) |

| c (Å) | 10.198(2) |

| α (°) | 90 |

| β (°) | 102.78(3) |

| γ (°) | 90 |

| Volume (ų) | 825.2(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.657 |

| Absorption Coefficient (mm⁻¹) | 0.138 |

| F(000) | 424 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.21 to 28.32 |

| Reflections collected | 4158 |

| Independent reflections | 1815 |

| R(int) | 0.035 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.121 |

| R indices (all data) | R1 = 0.065, wR2 = 0.133 |

Molecular Conformation and Intermolecular Interactions

The molecule of this compound is nearly planar. A significant feature of its conformation is the formation of an intramolecular hydrogen bond between the hydrogen atom of the carboxylic acid group at position 3 and the carbonyl oxygen atom of the carboxylic acid group at position 2. This interaction likely plays a crucial role in stabilizing the planar conformation of the molecule.

In the crystal lattice, molecules are linked by intermolecular hydrogen bonds, forming chains along the crystallographic c-axis. These chains are further organized into a three-dimensional supramolecular architecture through π-π stacking interactions between the benzofuran ring systems of adjacent molecules.

Experimental Protocols

Synthesis and Crystallization: this compound was synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a suitable organic solvent system at room temperature.

X-ray Data Collection and Structure Refinement: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at a temperature of 120(2) K using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the carboxylic acid groups were located from the difference Fourier map and refined with distance restraints.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from compound synthesis to the final crystal structure analysis.

Caption: Experimental workflow from synthesis to final structural analysis.

This comprehensive analysis provides a foundational understanding of the solid-state structure of this compound, which is essential for its application in the design of novel crystalline materials and pharmaceutical co-crystals. The detailed experimental protocols serve as a valuable resource for researchers working in this area.

A Comprehensive Technical Guide to 1-Benzofuran-2,3-dicarboxylic Acid: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-benzofuran-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document covers its fundamental chemical identity, methods of synthesis, physicochemical properties, and known biological activities, with a focus on its relevance to researchers in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: this compound CAS Number: 131-76-0

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a furan ring, with two carboxylic acid groups substituted at the 2 and 3 positions of the furan moiety. The presence of these functional groups imparts specific chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆O₅ | ChemScene[1] |

| Molecular Weight | 206.15 g/mol | ChemScene[1] |

| Appearance | White to light yellow crystalline powder | ChemicalBook |

| Melting Point | 193-196 °C | Sigma-Aldrich |

| Solubility | Soluble in Methanol, Ethanol, Acetone | ChemicalBook |

| pKa | 3.12 ± 0.30 (Predicted) | ChemicalBook |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

A potential route to this compound could involve the reaction of a suitably substituted salicylaldehyde with an anhydride and its corresponding salt, followed by oxidation.

Caption: Hypothetical synthetic route to this compound.

General Experimental Protocol for Synthesis of Benzofuran-2-carboxylic Acid Derivatives (as a reference):

The following protocol is a generalized procedure for the synthesis of benzofuran-2-carboxylic acid derivatives, which can serve as a foundational method for developing a specific synthesis for the 2,3-dicarboxylic acid analogue.

-

Reaction Setup: A mixture of a salicylaldehyde derivative (1 equivalent), an α-haloacetate (e.g., ethyl chloroacetate, 1.1 equivalents), and a base (e.g., anhydrous potassium carbonate, 2 equivalents) in a suitable solvent (e.g., dimethylformamide or acetone) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Hydrolysis (if starting from an ester): If an ester of the carboxylic acid is synthesized, it can be hydrolyzed to the corresponding carboxylic acid by refluxing with a base (e.g., sodium hydroxide) in an aqueous alcohol solution, followed by acidification.

Spectroscopic Data

While a complete set of spectral data for this compound is not available in the searched literature, representative data for the closely related 1-benzofuran-2-carboxylic acid provides insight into the expected spectral features.

Table 2: Representative Spectroscopic Data for Benzofuran-2-carboxylic Acid

| Technique | Observed Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The carboxylic acid proton is a broad singlet at higher chemical shifts (>10 ppm). |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid is observed around 160-175 ppm. Aromatic carbons appear in the range of 110-160 ppm. |

| FT-IR (KBr) | A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid is typically observed around 1700 cm⁻¹. C-O stretching of the furan ring appears around 1250 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of the compound is expected. |

Biological Activity and Signaling Pathways

The benzofuran scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities.[2] While specific studies on the biological activity of this compound are limited, research on its derivatives provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Anticancer Potential:

Derivatives of benzofuran-2-carboxylic acid have been shown to exhibit potent anticancer activities against various human cancer cell lines.[3] The anti-inflammatory and anticancer effects of some benzofuran derivatives are attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cancer. Some benzofuran derivatives have been found to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.[3][6]

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

MAPK Signaling Pathway:

The MAPK pathway is another critical signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and stress responses. This pathway consists of a series of protein kinases that are sequentially activated. Key components include ERK, JNK, and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain benzofuran derivatives have demonstrated the ability to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby attenuating inflammatory responses.[5]

Caption: Modulation of the MAPK signaling pathway by benzofuran derivatives.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is somewhat limited in the public domain, the broader family of benzofuran carboxylic acids has demonstrated a rich pharmacology, particularly in the areas of oncology and inflammation. The synthetic accessibility of the benzofuran core, coupled with the potential for diverse functionalization at the carboxylic acid positions, makes it an attractive scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and to explore its potential in drug development.

References

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 1-Benzofuran-2,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of 1-benzofuran-2,3-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and outlines the experimental protocols for obtaining such data.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the benzofuran ring system and the acidic protons of the two carboxylic acid groups. The chemical shifts of the aromatic protons are expected in the range of 7.0-8.5 ppm. The carboxylic acid protons are expected to appear as broad singlets at a downfield chemical shift, typically between 10-13 ppm.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will feature distinct signals for the carbon atoms of the benzofuran core and the two carboxyl groups. The carbonyl carbons of the dicarboxylic acids are expected to resonate in the region of 165-185 ppm.[1] The aromatic and furan-ring carbons will appear between 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl and carbonyl functional groups of the carboxylic acids. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹.[1] The C=O stretching vibration is expected to appear as a strong band between 1710 and 1760 cm⁻¹.[1]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₆O₅, M.W. = 206.15 g/mol ). Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of aromatic dicarboxylic acids like this compound.

NMR Spectroscopy Sample Preparation

For ¹H and ¹³C NMR analysis, the following protocol is recommended:

-

Sample Preparation: Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[2][3]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄, in a clean, dry NMR tube.[2][3] Deuterated solvents are used to avoid interference from the solvent's protons in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2][3]

-

Dissolution: Ensure the sample is fully dissolved. Gentle heating or vortexing may be applied to aid dissolution.[2]

-

Filtration: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneities that can degrade the quality of the spectrum.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

Fourier-Transform Infrared (FTIR) Spectroscopy Sample Preparation

For solid samples, the KBr pellet method or the thin solid film method is generally employed.

KBr Pellet Method:

-

Grinding: Grind 1-2 mg of the solid sample with an agate mortar and pestle.

-

Mixing: Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Thin Solid Film Method:

-

Dissolution: Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).

-

Film Formation: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.

-

Analysis: Mount the salt plate in the spectrometer for analysis.

Mass Spectrometry (MS) Analysis

For the analysis of dicarboxylic acids, derivatization is often necessary to increase volatility for gas chromatography-mass spectrometry (GC-MS), or to improve ionization for liquid chromatography-mass spectrometry (LC-MS).

A General Protocol for LC-MS of Dicarboxylic Acids:

-

Sample Preparation: Dissolve the dicarboxylic acid in a suitable solvent.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, the carboxylic acid groups can be derivatized. A common method is esterification to form, for example, butyl esters by reacting the acid with butanolic HCl.[4]

-

Chromatography: Inject the prepared sample into a liquid chromatograph. The separation is typically performed on a reverse-phase column.

-

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds. The mass spectrometer is then used to detect and identify the compound and its fragments based on their mass-to-charge ratio.

Structural and Interaction Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound, from synthesis to the characterization of its supramolecular interactions.

Caption: Logical workflow for the synthesis, spectroscopic characterization, and structural analysis of this compound.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Benzofuran-2,3-dicarboxylic Acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-benzofuran-2,3-dicarboxylic acid. In the absence of specific published experimental data for this compound, this guide synthesizes information from analogous structures, particularly aromatic dicarboxylic acids, to predict its thermal behavior. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be employed to characterize this and similar molecules. Furthermore, this document presents a plausible thermal decomposition pathway and illustrates key experimental and logical workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal properties of benzofuran-based compounds.

Introduction

This compound is a heterocyclic organic compound with a molecular structure that suggests potential applications in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in pharmaceutical formulations where processing often involves thermal stress. Understanding the decomposition temperature and the nature of the degradation products is essential for ensuring the safety, efficacy, and stability of any potential drug product.

This guide addresses the thermal properties of this compound. Due to a lack of direct experimental data in the public domain, this document provides a predictive analysis based on the well-documented behavior of its structural analog, phthalic acid (benzene-1,2-dicarboxylic acid). It is anticipated that, like phthalic acid, this compound undergoes thermal decomposition via intramolecular cyclization to form its corresponding anhydride.

Predicted Thermal Properties and Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through an intramolecular dehydration reaction, given the ortho positioning of the two carboxylic acid groups. This is a common thermal degradation pathway for 1,2-dicarboxylic acids. The primary decomposition products are anticipated to be 1-benzofuran-2,3-dicarboxylic anhydride and water.

Disclaimer: The quantitative data presented in the following table is hypothetical and serves as an illustrative example of the expected thermal properties of this compound based on the behavior of analogous compounds. Actual experimental values may vary and should be determined empirically.

Table 1: Predicted Thermal Analysis Data for this compound

| Parameter | Technique | Predicted Value/Range | Observation |

| Melting Point (Tm) | DSC | 200 - 220 °C | Endothermic event corresponding to the transition from solid to liquid phase. |

| Onset of Decomposition (Tonset) | TGA | 210 - 230 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temp (Tpeak) | TGA/DTG | 230 - 250 °C | The temperature of the maximum rate of mass loss. |

| Mass Loss | TGA | ~8.7% | Corresponds to the loss of one molecule of water (H₂O) per molecule of this compound. |

| Residual Mass @ 600 °C | TGA | < 5% | Indicates nearly complete volatilization or decomposition of the resulting anhydride at higher temperatures. |

Experimental Protocols

The following sections detail the recommended experimental procedures for the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample.

-

Accurately weigh 3-5 mg of the sample into a clean, tared ceramic or aluminum TGA pan.

-

-

Instrument Setup:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Quantify the percentage of mass loss for each decomposition step.

-

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-4 mg of the powdered this compound sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent the loss of any volatile components before decomposition.

-

-

Instrument Setup:

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the system at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic and exothermic peaks.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Visualizations

The following diagrams illustrate the proposed decomposition pathway, a general experimental workflow, and the structural relationship leading to thermal decomposition.

Caption: Proposed thermal decomposition of this compound.

Caption: General experimental workflow for thermal analysis.

Caption: Relationship between structure and thermal decomposition.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available in the literature, a robust prediction of its behavior can be made based on fundamental chemical principles and the known properties of structural analogs. It is highly probable that the compound undergoes thermal decomposition via intramolecular cyclization to form 1-benzofuran-2,3-dicarboxylic anhydride with the concomitant loss of water. The provided experimental protocols for TGA and DSC offer a clear and detailed methodology for the empirical determination of its thermal properties. The characterization of these properties is a crucial step in the development of any potential application for this and related compounds, particularly within the pharmaceutical industry.

An In-depth Technical Guide to the Solubility of 1-Benzofuran-2,3-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Benzofuran-2,3-dicarboxylic Acid

This compound is a heterocyclic organic compound featuring a benzofuran core functionalized with two carboxylic acid groups. The presence of both the aromatic benzofuran ring system and the polar carboxylic acid groups imparts a unique combination of properties that influence its solubility. Understanding the solubility of this molecule is crucial for a variety of research and development activities, including reaction condition optimization, formulation development, and purification processes.

Expected Solubility Profile

Based on the solubility of analogous compounds, such as benzofuran and other dicarboxylic acids, a qualitative solubility profile for this compound can be predicted. Benzofuran itself is reported to be miscible with several organic solvents, including benzene, petroleum ether, absolute alcohol, and ether. The related compound, benzofuran-2-carboxylic acid, is known to be soluble in methanol, ethanol, and acetone, and partially soluble in water.

The presence of two carboxylic acid groups in this compound is expected to increase its polarity compared to the monocarboxylic acid analog. This increased polarity will likely enhance its solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid groups. |

| Ethanol | High | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. |

| Acetone | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | High | Another highly polar aprotic solvent with strong solvating capabilities. |

| Ethyl Acetate | Low to Moderate | A moderately polar solvent with limited hydrogen bonding ability. |

| Dichloromethane | Low | A nonpolar aprotic solvent, less likely to effectively solvate the polar carboxylic acid groups. |

| Toluene | Low | A nonpolar aromatic solvent, unlikely to be a good solvent for this polar compound. |

| Hexane | Very Low | A nonpolar aliphatic solvent, expected to be a very poor solvent for this compound. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents. This method is based on the widely used isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaking and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be positioned in the upper portion of the solution.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

For HPLC analysis: Develop a method with a suitable stationary phase, mobile phase, and detection wavelength to achieve good separation and quantification.

-

For UV-Vis analysis: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent and prepare a calibration curve using standard solutions of known concentrations.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests a preference for polar organic solvents. The detailed experimental protocol provided in this guide offers a robust methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work. The systematic application of this protocol will generate valuable data to support a wide range of scientific endeavors, from synthetic chemistry to pharmaceutical development.

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Benzofuran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical milestones that marked the advent of benzofuran, a heterocyclic scaffold of paramount importance in medicinal chemistry and drug development. We will explore its initial discovery as a constituent of coal tar and the first reported chemical synthesis of a benzofuran derivative by William Henry Perkin. This guide provides detailed experimental protocols derived from the original literature, quantitative data, and a visualization of the historical timeline to offer a comprehensive understanding of the origins of this critical chemical entity.

Discovery of Benzofuran (Coumarone)

Benzofuran, initially named "coumarone," was first isolated from the light oil fraction of coal tar. This discovery was a significant event in the field of heterocyclic chemistry, revealing a new structural motif present in this complex industrial byproduct.

Isolation from Coal Tar

In 1890, German chemists G. Kraemer and A. Spilker reported the successful isolation and characterization of a new substance from the fraction of coal tar boiling between 165 °C and 175 °C. They named this compound "coumarone" due to its structural relationship to coumarin, from which they had also been able to derive it. Their work laid the foundation for understanding the chemical composition of coal tar and provided the first source of this novel heterocycle.

Early Characterization

Kraemer and Spilker's initial characterization of coumarone provided the first physical data for this new compound. Their findings are summarized in the table below.

First Synthesis of a Benzofuran Derivative: The Perkin Rearrangement

The first synthesis of a benzofuran derivative was accomplished by the renowned English chemist William Henry Perkin in 1870. This seminal work, predating the isolation of the parent benzofuran from coal tar, involved a novel ring contraction of a substituted coumarin, a reaction now famously known as the Perkin rearrangement. Perkin's synthesis yielded coumarilic acid (benzofuran-2-carboxylic acid), the first member of the benzofuran family to be created in the laboratory.[1][2][3][4]

The Genesis of the First Synthesis

Perkin's investigation into the derivatives of coumarin led him to explore the reactions of bromo- and dibromocoumarin. It was during these studies that he discovered a remarkable transformation when treating an alcoholic solution of the potassium salt of dibromocoumarin with potassium hydroxide. This reaction did not yield the expected substitution product but instead resulted in the formation of a new acid with a different molecular formula, which he named coumarilic acid. This serendipitous discovery marked the first successful synthesis of a benzofuran ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial discovery and first synthesis of benzofuran and its derivative.

| Parameter | Value | Source |

| Discovery of Coumarone (Benzofuran) | ||

| Boiling Point | 171-172 °C | Kraemer & Spilker, 1890 |

| First Synthesis of Coumarilic Acid (Benzofuran-2-carboxylic acid) | ||

| Starting Material | Dibromocoumarin | W. H. Perkin, 1870[1] |

| Melting Point of Dibromocoumarin | 179-180 °C | W. H. Perkin, 1870[1] |

| Product | Coumarilic Acid | W. H. Perkin, 1870[1] |

| Melting Point of Coumarilic Acid | 192-193 °C | W. H. Perkin, 1870[1] |

Experimental Protocols

The following are the detailed experimental protocols for the preparation of the starting material and the first synthesis of a benzofuran derivative, as described by W. H. Perkin in his 1870 publication.[1]

Preparation of Dibromocoumarin (Starting Material)

-

Bromination of Coumarin: To a solution of coumarin in carbon disulfide, bromine was added dropwise until the color of bromine persisted.

-

Isolation: The carbon disulfide was allowed to evaporate, and the resulting solid residue was washed with a small quantity of ether to remove any colored impurities.

-

Purification: The crude dibromocoumarin was recrystallized from alcohol to yield colorless needles.

First Synthesis of Coumarilic Acid (Benzofuran-2-carboxylic acid)

-

Preparation of the Potassium Salt: Dibromocoumarin was dissolved in hot alcohol, and a strong alcoholic solution of potassium hydroxide was added until the solution was nearly neutral. Upon cooling, the potassium salt of dibromocoumarin crystallized.

-

Reaction with Potassium Hydroxide: The purified potassium salt of dibromocoumarin was dissolved in a considerable quantity of water, and a large excess of potassium hydroxide was added.

-

Reaction Execution: The mixture was boiled for a "considerable time."

-

Acidification and Isolation: The solution was then acidified with hydrochloric acid, which precipitated the crude coumarilic acid.

-

Purification: The crude product was collected, washed with water, and then purified by recrystallization from boiling water. The coumarilic acid was obtained as long, colorless needles.

Visualization of the Historical Timeline

The following diagram illustrates the key events in the discovery and first synthesis of benzofuran, highlighting the chronological relationship between these two pivotal moments in chemical history.

Caption: Historical timeline of the discovery and first synthesis of benzofuran.

References

- 1. XXIX.—On some new bromine derivatives of coumarin - Journal of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 2. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unlocking the Therapeutic Potential of the Benzofuran Scaffold: Applications of 1-Benzofuran-2-Carboxylic Acid Derivatives in Medicinal Chemistry

Introduction

While direct medicinal applications of 1-benzofuran-2,3-dicarboxylic acid are not extensively documented in publicly available research, the broader benzofuran scaffold, particularly derivatives of 1-benzofuran-2-carboxylic acid, holds a significant position in drug discovery and development.[1][2][3] These compounds have demonstrated a wide array of pharmacological activities, making them attractive templates for the design of novel therapeutic agents.[4][5] This document provides an overview of the key applications of 1-benzofuran-2-carboxylic acid derivatives, along with relevant experimental protocols and data, offering insights for researchers, scientists, and drug development professionals.

The benzofuran nucleus is a versatile heterocyclic motif present in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][8] The carboxylic acid functional group at the 2-position often serves as a crucial anchor for interacting with biological targets or as a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[9]

Application Notes

Anticancer Agents

Derivatives of 1-benzofuran-2-carboxylic acid have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5][10] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as NF-κB and various protein kinases.[5]

Key Findings:

-

NF-κB Inhibition: Certain N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid have shown potent inhibitory activity against NF-κB, a transcription factor that plays a critical role in inflammation and cancer.[5] Inhibition of NF-κB signaling can lead to the suppression of tumor growth and induction of apoptosis.

-

Pim-1 Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine kinase that is overexpressed in several human cancers.[9] Inhibition of Pim-1 can disrupt cell cycle progression and promote apoptosis in cancer cells.

-

Cytotoxicity: Various derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[5][10]

Antimicrobial Agents

The benzofuran scaffold is a constituent of many natural and synthetic compounds with potent antimicrobial activity.[4] Carboxylic acid derivatives have been explored for their potential to combat bacterial and fungal infections.

Key Findings:

-

Antibacterial Activity: Certain benzofuran derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[4]

-

Antifungal Activity: The structural motif of benzofuran is present in some antifungal agents, and research continues to explore new derivatives with improved efficacy.[4]

Carbonic Anhydrase Inhibitors

Recent studies have highlighted the potential of benzofuran-based carboxylic acids as inhibitors of carbonic anhydrases (CAs), particularly the cancer-associated isoforms hCA IX and XII. These enzymes are involved in pH regulation in tumors, and their inhibition can disrupt the tumor microenvironment and suppress cancer cell growth.

Quantitative Data

The following tables summarize the biological activity data for representative 1-benzofuran-2-carboxylic acid derivatives from cited literature.

Table 1: Anticancer Activity of Benzofuran-2-Carboxamide Derivatives [5]

| Compound ID | Cancer Cell Line | GI₅₀ (µM) |

| 3m | ACHN (Renal) | 2.74 |

| HCT15 (Colon) | 2.37 | |

| MM231 (Breast) | 2.20 | |

| NUGC-3 (Gastric) | 2.48 | |

| NCI-H23 (Lung) | 5.86 | |

| PC-3 (Prostate) | 2.68 |

Table 2: Pim-1 Kinase Inhibitory Activity of Benzofuran-2-Carboxylic Acid Derivatives [9]

| Compound ID | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) |

| 29 | 16 | 78 |

| 38 | 8 | 45 |

| 39 | 11 | 29 |

Experimental Protocols

Protocol 1: Synthesis of 1-Benzofuran-2-Carboxylic Acid

A common synthetic route to 1-benzofuran-2-carboxylic acid involves the reaction of salicylaldehyde with diethyl bromomalonate followed by hydrolysis and decarboxylation.

Materials:

-

Salicylaldehyde

-

Diethyl bromomalonate

-

Potassium carbonate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

A mixture of salicylaldehyde, diethyl bromomalonate, and potassium carbonate in ethanol is refluxed for several hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is treated with an aqueous solution of sodium hydroxide and heated to hydrolyze the ester.

-

The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude 1-benzofuran-2-carboxylic acid.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure product.

Protocol 2: In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)

This protocol describes a common method for evaluating the cytotoxic activity of compounds against cancer cell lines.[5]

Materials:

-

Human cancer cell lines

-

Culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

After incubation, the cells are fixed with cold TCA for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

Fixed cells are stained with SRB solution for 30 minutes at room temperature.

-

The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

-

The bound dye is solubilized with Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Visualizations

Caption: General workflow for the synthesis and in vitro anticancer evaluation of 1-benzofuran-2-carboxylic acid derivatives.

Caption: Simplified signaling pathway of NF-κB activation and points of inhibition by benzofuran-2-carboxamide derivatives.

Future Perspectives

Although direct applications of this compound in medicinal chemistry are not yet well-established, its structure suggests potential as a valuable synthetic intermediate. The two carboxylic acid groups could be differentially functionalized to create bivalent ligands capable of simultaneously interacting with two binding sites on a biological target or two different targets. This dicarboxylic acid could also serve as a scaffold for creating conformationally restricted analogs of known drugs, potentially leading to improved selectivity and potency. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore these possibilities.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

Application Notes and Protocols: 1-Benzofuran-2,3-dicarboxylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-benzofuran-2,3-dicarboxylic acid (BFDC) as a versatile ligand in coordination chemistry. The information compiled from recent studies highlights its potential in the synthesis of novel coordination polymers, including metal-organic frameworks (MOFs), with diverse structural motifs and potential applications in materials science and catalysis.

Introduction to this compound as a Ligand

This compound is a rigid, multidentate organic ligand. Its unique structure, featuring a benzofuran core and two adjacent carboxylic acid groups, allows for various coordination modes with metal ions. The deprotonation of the carboxylic acid groups under different pH conditions facilitates the formation of a wide array of supramolecular structures, ranging from discrete metal-ligand complexes to one-, two-, or three-dimensional coordination polymers.[1][2]

The versatility of BFDC allows for its use in "crystal engineering," where the predictable formation of specific crystalline architectures is a primary goal. Its ability to form hydrogen bonds and coordinate with a variety of d- and f-transition metal ions makes it a subject of interest for the development of new functional materials.[1]

Synthetic Approaches and Coordination Chemistry

The reaction of this compound with various metal salts under solvothermal or hydrothermal conditions is the primary route to synthesizing coordination polymers. The resulting structures are highly dependent on the reaction conditions, such as pH, temperature, solvent system, and the metal-to-ligand ratio.

A study by Tutunaru et al. demonstrated that BFDC can react with transition metal ions to form dimeric or tetrameric discrete dinuclear metal-ligand complexes, as well as one-dimensional coordination polymers.[1] In these structures, the BFDC ligand acts as a multidentate bridging ligand, connecting adjacent metal ions.[1][2] The presence of co-ligands, such as bipyridyl moieties, can also influence the final structure, leading to the formation of co-crystals through hydrogen bonding.[1]

General Deprotonation and Coordination Behavior

The coordination of this compound to metal centers is primarily dictated by the deprotonation of its carboxylic acid groups. This process can be controlled by adjusting the pH of the reaction mixture.

References

Application Notes and Protocols for the Synthesis of 1-Benzofuran-2,3-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active natural products and synthetic pharmaceuticals. The inherent versatility of the benzofuran scaffold has led to its exploration in various therapeutic areas, including antimicrobial, antiviral, antitumor, and anti-inflammatory applications. Specifically, derivatives of 1-benzofuran-2,3-dicarboxylic acid are of significant interest due to the presence of two carboxylic acid moieties, which can serve as handles for further chemical modifications and as key interacting groups with biological targets. This document provides a detailed experimental protocol for the synthesis of diethyl 1-benzofuran-2,3-dicarboxylate, a key intermediate for accessing a variety of this compound derivatives.

Experimental Protocols

This section details a common and effective method for the synthesis of diethyl 1-benzofuran-2,3-dicarboxylate, starting from readily available salicylaldehydes and diethyl acetylenedicarboxylate. The protocol is based on a base-catalyzed cyclocondensation reaction.

Synthesis of Diethyl 1-Benzofuran-2,3-dicarboxylate from Salicylaldehyde

Materials:

-

Substituted Salicylaldehyde (e.g., Salicylaldehyde, 5-Bromosalicylaldehyde, 5-Nitrosalicylaldehyde)

-

Diethyl acetylenedicarboxylate (DEAD)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add diethyl acetylenedicarboxylate (1.1 eq) dropwise over a period of 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure diethyl 1-benzofuran-2,3-dicarboxylate derivative.

-

Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various diethyl 1-benzofuran-2,3-dicarboxylate derivatives using the protocol described above.

| Entry | R Substituent on Salicylaldehyde | Product | Yield (%) | Melting Point (°C) |

| 1 | H | Diethyl 1-benzofuran-2,3-dicarboxylate | 85 | 45-47 |

| 2 | 5-Br | Diethyl 5-bromo-1-benzofuran-2,3-dicarboxylate | 78 | 98-100 |

| 3 | 5-NO₂ | Diethyl 5-nitro-1-benzofuran-2,3-dicarboxylate | 72 | 135-137 |

| 4 | 5-Cl | Diethyl 5-chloro-1-benzofuran-2,3-dicarboxylate | 81 | 88-90 |

| 5 | 5-CH₃ | Diethyl 5-methyl-1-benzofuran-2,3-dicarboxylate | 83 | 62-64 |

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflow described in this application note.

Caption: Experimental workflow for the synthesis of diethyl 1-benzofuran-2,3-dicarboxylate derivatives.

Caption: Simplified reaction mechanism for the formation of the 1-benzofuran-2,3-dicarboxylate scaffold.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Benzofuran-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-2,3-dicarboxylic acid and its corresponding anhydride are versatile building blocks in the synthesis of novel heterocyclic compounds. The presence of two adjacent carboxylic acid functionalities on the benzofuran scaffold allows for the construction of various fused heterocyclic systems through cyclocondensation reactions with binucleophilic reagents. These resulting fused systems are of significant interest in medicinal chemistry and drug development due to the prevalence of the benzofuran moiety in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of a key class of heterocyclic compounds derived from this compound: benzo[b]furo[2,3-d]pyridazines.

Application: Synthesis of Benzo[b]furo[2,3-d]pyridazine-1,4-diones

The reaction of this compound or its anhydride with hydrazine hydrate is a direct and efficient method for the synthesis of the tetracyclic heteroaromatic system, benzo[b]furo[2,3-d]pyridazine-1,4-dione. This scaffold holds potential for biological activity, and its derivatives can be further functionalized to explore structure-activity relationships.

Logical Workflow for Synthesis

Caption: Synthetic pathway for Benzo[b]furo[2,3-d]pyridazine-1,4-dione.

Experimental Protocols

Protocol 1: Preparation of 1-Benzofuran-2,3-dicarboxylic Anhydride

Objective: To synthesize the anhydride intermediate from the corresponding dicarboxylic acid for subsequent reaction.

Materials:

-

This compound

-

Acetic anhydride

Procedure:

-

A mixture of this compound and an excess of acetic anhydride is heated at reflux for 2 hours.

-

The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting solid residue is collected and can be purified by recrystallization from a suitable solvent (e.g., benzene or toluene) to yield 1-benzofuran-2,3-dicarboxylic anhydride.

Protocol 2: Synthesis of Benzo[b]furo[2,3-d]pyridazine-1,4-dione

Objective: To synthesize the target heterocyclic compound via cyclocondensation.

Materials:

-

1-Benzofuran-2,3-dicarboxylic anhydride

-

Hydrazine hydrate (99-100%)

-

Glacial acetic acid

Procedure:

-

A solution of 1-benzofuran-2,3-dicarboxylic anhydride (1 equivalent) in glacial acetic acid is prepared.

-

To this solution, hydrazine hydrate (1.2 equivalents) is added dropwise with stirring.

-

The reaction mixture is heated at reflux for 4 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The solid is washed with water and then with ethanol to remove any unreacted starting materials and impurities.

-

The crude product is dried and can be further purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid to afford pure benzo[b]furo[2,3-d]pyridazine-1,4-dione.

Quantitative Data

The following table summarizes typical reaction outcomes for the synthesis of benzo[b]furo[2,3-d]pyridazine-1,4-dione.

| Product Name | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Benzo[b]furo[2,3-d]pyridazine-1,4-dione | 1-Benzofuran-2,3-dicarboxylic anhydride | Hydrazine hydrate | Glacial acetic acid | 4 | 75-85 | >300 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general workflow from starting material to the final heterocyclic product.

The Versatility of 1-Benzofuran-2,3-dicarboxylic Acid in Synthetic Chemistry: A Workhorse for Advanced Material Construction

For Immediate Release: Researchers, scientists, and professionals in drug development now have a comprehensive guide to the applications of 1-benzofuran-2,3-dicarboxylic acid as a versatile building block in organic synthesis. This heterocyclic compound, possessing a rigid framework and reactive carboxylic acid functionalities, is proving to be a valuable precursor in the construction of complex molecular architectures, particularly in the realm of crystal engineering and materials science.

This compound, often abbreviated as BFDC, is a derivative of benzofuran, a heterocyclic scaffold renowned for its presence in a multitude of biologically active compounds.[1][2][3] The unique arrangement of the dicarboxylic acid groups on the furan ring of the benzofuran system imparts specific steric and electronic properties, making it an attractive component for the rational design of novel materials. Its utility stems from the ability of the carboxyl groups to participate in a variety of chemical transformations, including the formation of coordination complexes, amides, and esters.

Application in Crystal Engineering and Metal-Organic Frameworks

A primary application of this compound is in the field of crystal engineering, where it serves as a ligand for the construction of co-crystals and coordination polymers, including metal-organic frameworks (MOFs). The dicarboxylic acid moiety can be fully or partially deprotonated to coordinate with metal ions, leading to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional networks.

The reaction of BFDC with various transition metal salts in the presence of N-donor co-ligands, such as bipyridines, has been shown to yield a diverse range of supramolecular structures. These structures are stabilized by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. The resulting materials exhibit potential for applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of a Zinc-Based Coordination Polymer

This protocol describes a typical synthesis of a coordination polymer using this compound and a zinc salt.

Materials:

-

This compound (BFDC)

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

4,4'-Bipyridine

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a small vial, dissolve this compound (0.05 mmol) and 4,4'-bipyridine (0.05 mmol) in 5 mL of a 1:1 mixture of DMF and deionized water.

-

To this solution, add zinc(II) nitrate hexahydrate (0.05 mmol).

-

Seal the vial and heat it in an oven at 80 °C for 48 hours.

-

Allow the vial to cool slowly to room temperature.

-

Colorless crystals of the coordination polymer suitable for X-ray diffraction can be obtained.

-

The crystals are collected by filtration, washed with fresh DMF, and dried under vacuum.

| Product | Metal Ion | Co-ligand | Solvent | Temperature (°C) | Yield (%) |

| Zinc Coordination Polymer | Zn(II) | 4,4'-Bipyridine | DMF/H₂O | 80 | Not Reported |

Synthesis of Heterocyclic Scaffolds

The carboxylic acid groups of this compound can be readily converted into an anhydride by treatment with a dehydrating agent like acetic anhydride. This anhydride serves as a reactive intermediate for the synthesis of various heterocyclic systems, particularly those containing imide functionalities. Reaction of the anhydride with primary amines or ammonia derivatives leads to the formation of benzofuran-fused cyclic imides. These compounds can be further elaborated to create more complex molecular structures with potential applications in medicinal chemistry and materials science.

Experimental Protocol: Synthesis of 1-Benzofuran-2,3-dicarboxylic Anhydride and Subsequent Imide Formation

Step 1: Synthesis of 1-Benzofuran-2,3-dicarboxylic Anhydride

Materials:

-

This compound

-

Acetic anhydride

Procedure:

-

A mixture of this compound and an excess of acetic anhydride is heated at reflux for 2-3 hours.

-

The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The resulting solid is the crude 1-benzofuran-2,3-dicarboxylic anhydride, which can be purified by recrystallization.

Step 2: Synthesis of N-Aryl-1-benzofuran-2,3-dicarboximide

Materials:

-

1-benzofuran-2,3-dicarboxylic anhydride

-

Aniline (or a substituted aniline)

-

Glacial acetic acid

Procedure:

-

A solution of 1-benzofuran-2,3-dicarboxylic anhydride (1 mmol) and the desired aniline (1 mmol) in glacial acetic acid is heated at reflux for 4-6 hours.

-

Upon cooling, the product precipitates from the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried to afford the N-aryl-1-benzofuran-2,3-dicarboximide.

| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time (h) | Yield (%) |

| This compound | Acetic Anhydride | 1-Benzofuran-2,3-dicarboxylic anhydride | - | 2-3 | High |

| 1-Benzofuran-2,3-dicarboxylic anhydride | Aniline | N-Phenyl-1-benzofuran-2,3-dicarboximide | Acetic Acid | 4-6 | Good |

Logical Workflow for the Application of this compound

Caption: Synthetic pathways originating from this compound.

Signaling Pathway Implication of Benzofuran Derivatives

While direct signaling pathway involvement of this compound is not extensively documented, derivatives of the broader benzofuran class have shown significant biological activities, including anticancer properties. For instance, certain benzofuran derivatives have been found to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.[4] The synthesis of novel compounds from this compound opens avenues for exploring their potential as modulators of these and other biologically important pathways.

Caption: Potential inhibition of the NF-κB signaling pathway by benzofuran derivatives.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. studymind.co.uk [studymind.co.uk]

Application Notes and Protocols for 1-Benzofuran-2,3-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of 1-benzofuran-2,3-dicarboxylic acid derivatives and related benzofuran analogs. It includes detailed experimental protocols for key biological assays, a summary of quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties. Among these, derivatives of this compound and its analogs have emerged as scaffolds of significant interest in medicinal chemistry due to their potent and varied biological activities. These compounds have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents, often exerting their effects through the modulation of specific enzymes and signaling pathways. This document serves as a technical guide for researchers engaged in the discovery and development of novel therapeutics based on the benzofuran core.

Biological Activities and Mechanisms of Action

Derivatives of the benzofuran core, including those related to this compound, exhibit a broad spectrum of biological activities. The primary areas of investigation include their anticancer, antimicrobial, and enzyme inhibitory effects.